molecular formula C9H10N2O2 B3038845 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole CAS No. 914637-16-4

4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole

Cat. No.: B3038845
CAS No.: 914637-16-4
M. Wt: 178.19 g/mol
InChI Key: QNOZACQHDSTEKJ-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole is a high-purity, heterocyclic organic compound serving as a versatile building block in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates both an oxazole ring, a key scaffold in numerous bioactive molecules, and a reactive aminomethyl group, making it a valuable precursor for the design and synthesis of novel chemical libraries. The core oxazole ring is a privileged structure in drug discovery due to its ability to engage in diverse non-covalent interactions with enzymes and receptors. Oxazole-based compounds are extensively researched for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The presence of the furan ring and the primary amine functional group further enhances its utility as a synthetic intermediate. The amine group can be readily functionalized via amidation or alkylation reactions, allowing researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies. For instance, closely related isoxazoline and oxazole derivatives have demonstrated significant antidepressant and antianxiety activities in preclinical models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . Furthermore, molecular docking studies of similar furan-containing molecules have shown promising inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2), suggesting potential applications in the development of anticancer agents . This compound is intended for research applications such as use as a key intermediate in organic synthesis, investigation into structure-activity relationships for novel therapeutics, and development of potential enzyme inhibitors. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-8(4-10)11-9(13-6)7-2-3-12-5-7/h2-3,5H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOZACQHDSTEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both furan and oxazole moieties. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural uniqueness of 4-aminomethyl-5-methyl-2-(furan-3-yl)oxazole becomes evident when compared to related oxazole and thiazole derivatives:

Compound Name Substituents (Positions) Key Functional Features Reference
This compound 4: Aminomethyl; 5: Methyl; 2: Furan-3-yl Hydrogen-bond donor (aminomethyl), planar aromatic core
5-(Furan-3-yl)oxazole (fox) 5: Furan-3-yl; no substituents at 4 or 2 Luminescent properties, minimal steric bulk
4-(4-Chlorophenyl)-2-(thiazole derivative) 4: Chlorophenyl; 2: Complex thiazole system Halogen substituent, enhanced lipophilicity
Oxazole–amino acid conjugates Amino acid side chain at position 4 or 5 Conformational flexibility for bioactivity
  • Positional Isomerism : Reversing substituent positions (e.g., switching groups at positions 4 and 5) can drastically alter synthetic pathways and biological activity. For instance, compounds with aryl groups at position 5 require single-step synthesis, while introducing substituents at position 4 often necessitates multi-step approaches .
  • Furan vs. Thiophene/Pyridine: Replacing the furan-3-yl group with thiophene-3-yl (tfox) or pyridin-3-yl (pox) alters electronic properties.

Physical and Structural Properties

  • Crystallography: Isostructural oxazole/thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in crystal packing due to halogen substituents (Cl vs. F). The target compound’s aminomethyl group may disrupt planarity, reducing crystallinity compared to fully planar analogs.
  • Electrostatic Potentials: Substituents like furan-3-yl delocalize electron density across the oxazole ring, enhancing nonlinear optical (NLO) properties. For example, oxazole dyes exhibit βHRS values up to 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, comparable to chalcones but lower than dibenzylideneacetones .

Biological Activity

4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes an aminomethyl group and a methyl group attached to an oxazole ring, which is further substituted with a furan moiety. This unique combination of functional groups contributes to its reactivity and biological activity.

Structural Formula

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism is believed to involve interaction with bacterial enzymes or cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The proposed mechanism includes the induction of apoptosis through modulation of signaling pathways.

Case Study: Anticancer Effects

In a study focusing on the MCF7 cell line, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and biological system being studied.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundYesYes
4-Methyl-5-(furan-3-yl)oxazoleModerateNo
5-Methyl-2-(furan-3-yl)oxazoleLowModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole, and how can reaction conditions be tailored to improve yield?

  • Methodology : Van Leusen’s oxazole synthesis is a robust approach for constructing the oxazole core. Using TosMIC (p-toluenesulfonylmethyl isocyanide) with substituted aldehydes under reflux in methanol (70°C, 3 hours) yields oxazole derivatives. For the furan-3-yl substituent, coupling furan-3-carbaldehyde with TosMIC and potassium carbonate in methanol is recommended. Post-synthetic modifications, such as reductive amination for introducing the aminomethyl group, require careful pH control and catalytic hydrogenation .
  • Yield Optimization : Adjusting stoichiometry (equimolar TosMIC and aldehyde), solvent polarity (methanol for solubility), and post-reaction extraction (methyl tert-butyl ether) can enhance purity and yield (typical yields: 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : The oxazole ring protons (δ 8.46 ppm, singlet) and furan substituents (δ 6.5–7.5 ppm) are diagnostic. The aminomethyl group (-CH2NH2) appears as a triplet (δ 2.8–3.2 ppm) in 1H NMR, while 13C NMR confirms oxazole carbons (δ 108–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions [M+H]+ and fragmentation patterns, such as loss of the furan moiety (m/z 95) or aminomethyl group (m/z 30) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation : While specific toxicity data for this compound are limited, oxazole derivatives are generally flammable and may release toxic fumes (e.g., NOx, CO) upon combustion. Use fume hoods, flame-resistant gloves, and avoid contact with strong oxidizers .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its interaction with biological targets, such as kinases or tubulin?

  • Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-rich regions in the oxazole ring (MEP maps show negative potentials at nitrogen and oxygen), enabling π-π stacking with aromatic residues in kinase ATP-binding pockets. The furan-3-yl group enhances hydrophobic interactions .
  • Experimental Validation : Molecular docking against crystallographic structures (e.g., PDB 1ATP for kinases) predicts binding affinities (ΔG values). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .

Q. What strategies resolve contradictions in reported bioactivity data for oxazole derivatives across different cell lines?

  • Data Normalization : Account for cell line-specific factors (e.g., expression levels of efflux pumps like P-gp) by normalizing IC50 values to control compounds (e.g., doxorubicin). Use synchronized cell populations to minimize cell cycle variability .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways in resistant cell lines .

Q. Can green chemistry approaches replace traditional synthetic methods for this compound without compromising efficiency?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (70–80%). Solvent-free conditions or deep eutectic solvents (e.g., choline chloride-urea) minimize waste .
  • Flow Chemistry : Continuous flow systems improve scalability and reproducibility by maintaining precise temperature/pressure control during TosMIC-mediated cyclization .

Q. How does the metabolic stability of this compound compare to structurally related oxazole-based drugs?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The aminomethyl group may undergo CYP450-mediated oxidation (e.g., CYP3A4), forming a stable imine intermediate. Compare to analogs like 5-(thiophen-3-yl)oxazole, which shows faster clearance due to sulfur oxidation .
  • Pharmacokinetic Profiling : In vivo studies (rodents) with IV/PO administration reveal bioavailability (F > 50% if logP ~2.5) and half-life (t1/2 > 4 hours) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole
Reactant of Route 2
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole

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